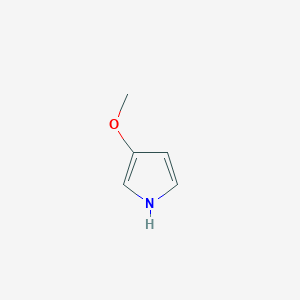

3-Methoxy-1h-pyrrole

描述

Contextual Overview of Pyrrole (B145914) Heterocycles

Pyrrole is an aromatic, heterocyclic organic compound characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. britannica.comwikipedia.org The simplest member of this family is pyrrole itself, with the chemical formula C₄H₅N. numberanalytics.com This class of compounds is fundamental to the field of heterocyclic chemistry, a branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. britannica.com

The structure of pyrrole is planar, and the nitrogen atom's lone pair of electrons participates in the π-electron system, creating a total of six π-electrons. numberanalytics.com This configuration satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=1), which imparts significant stability to the ring. numberanalytics.com Despite being an amine, pyrrole is an extremely weak base because the nitrogen lone pair is delocalized within the aromatic system. wikipedia.org

Pyrroles are susceptible to electrophilic substitution reactions, which typically occur at the 2- and 5-positions due to the high electron density at these carbons. numberanalytics.comksu.edu.sa This reactivity makes pyrrole a versatile building block in organic synthesis. numberanalytics.com

The pyrrole ring system is a vital component of many biologically significant molecules. britannica.comslideshare.net For instance, four pyrrole rings are joined together to form the porphyrin macrocycle, which is the core structure of heme in hemoglobin and chlorophyll (B73375) in plants. britannica.comslideshare.net Derivatives of pyrrole are also found in various natural products, cofactors, and pharmaceuticals. researchgate.net

| Property | Value |

| Chemical Formula | C₄H₅N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 17.5 |

| Data for the parent compound, Pyrrole. |

Significance of Methoxy-Substituted Pyrroles in Fundamental Organic Synthesis

The introduction of a methoxy (B1213986) group (-OCH₃) onto the pyrrole ring significantly influences its chemical properties and opens up new avenues in organic synthesis. Methoxy-substituted pyrroles are valuable intermediates in the creation of more complex molecules with specific functions. researchgate.netnih.gov

The methoxy group is a strong electron-donating group. Its presence can enhance the electron density of the pyrrole ring, potentially altering its reactivity and the regioselectivity of subsequent chemical transformations. nih.gov This electronic modulation is a key tool for chemists designing synthetic routes. For example, the synthesis of π-conjugated polymers incorporating methoxy-substituted diketopyrrolopyrrole (DPP) units has been reported. nih.gov These materials exhibit altered optoelectronic properties, such as a reduced energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a desirable characteristic for applications in organic electronics. nih.gov

Furthermore, methoxy-substituted pyrroles serve as crucial precursors in the synthesis of natural product analogues and medicinally relevant compounds. Research has demonstrated the synthesis of 3-(3-methoxy-1,3-dioxopropyl)pyrrole, a key building block for creating analogues of chlorophylls (B1240455) and bacteriochlorophylls for studies in photosynthesis. mdpi.com In medicinal chemistry, pyrrole derivatives containing a 3,4,5-trimethoxyphenyl group have been synthesized and shown to be potent inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases. nih.gov

The synthesis of multi-substituted pyrroles, including those with methoxy groups, can be achieved through various methods, such as the Van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanides with electron-deficient alkenes. nih.gov The ability to strategically place a methoxy group on the pyrrole scaffold allows for the fine-tuning of molecular properties, making these compounds highly sought-after in the development of new materials and therapeutic agents. nih.gov

属性

IUPAC Name |

3-methoxy-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-7-5-2-3-6-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTODBDQJLMYYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Methoxy 1h Pyrrole Systems

Electrophilic Aromatic Substitutions on the Pyrrole (B145914) Nucleus

The electron-rich nature of the pyrrole ring, further enhanced by the 3-methoxy substituent, makes it highly susceptible to electrophilic aromatic substitution. These reactions generally proceed under mild conditions. The directing effect of the substituents and the inherent reactivity of the pyrrole ring dictate the position of substitution.

Acylation, a key electrophilic aromatic substitution, has been demonstrated on derivatives of 3-methoxy-1H-pyrrole. For instance, the Friedel-Crafts acylation of 1-TIPS-pyrrole (TIPS being triisopropylsilyl) with methyl malonyl chloride in the presence of AlCl₃ leads to acylation at the 3-position. nih.gov This suggests that even with a bulky protecting group on the nitrogen, the 3-position remains accessible for electrophilic attack, ultimately yielding 3-(3-methoxy-1,3-dioxopropyl)pyrrole after deprotection. nih.gov The reaction proceeds through the formation of an acylium ion which is then attacked by the electron-rich pyrrole ring.

The regioselectivity of electrophilic substitution on the pyrrole ring is a subject of considerable interest. In general, for 3-substituted pyrroles, electrophilic attack is favored at the C2 or C5 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. The presence of the electron-donating methoxy (B1213986) group at the C3 position is expected to further activate the C2 and C5 positions towards electrophilic attack. While specific studies on the Vilsmeier-Haack, halogenation, or nitration reactions of this compound are not extensively detailed in the reviewed literature, the general principles of pyrrole chemistry suggest that these reactions would proceed readily, with a preference for substitution at the C2 and C5 positions.

| Electrophilic Reaction | Typical Reagents | Expected Major Product(s) for this compound | Mechanistic Intermediate |

|---|---|---|---|

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-Acyl-3-methoxy-1H-pyrrole and/or 5-Acyl-3-methoxy-1H-pyrrole | Acylium ion and resonance-stabilized cationic intermediate |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-3-methoxy-1H-pyrrole and/or 5-Formyl-3-methoxy-1H-pyrrole | Vilsmeier reagent (chloroiminium ion) |

| Halogenation | NBS, NCS, Br₂, Cl₂ | 2-Halo-3-methoxy-1H-pyrrole and/or 5-Halo-3-methoxy-1H-pyrrole | Halonium ion intermediate |

| Nitration | HNO₃/Ac₂O | 2-Nitro-3-methoxy-1H-pyrrole and/or 5-Nitro-3-methoxy-1H-pyrrole | Nitronium ion (NO₂⁺) |

Nucleophilic Substitutions on Substituted Pyrroles (e.g., Methoxy Group Displacement)

Direct nucleophilic aromatic substitution on an unactivated pyrrole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the methoxy group at the 3-position could potentially act as a leaving group under certain conditions, particularly if the pyrrole ring is activated by electron-withdrawing groups or through the formation of a suitable intermediate.

While direct displacement of the methoxy group in this compound by a nucleophile is not a commonly reported reaction, analogous transformations in other heterocyclic systems suggest potential pathways. For such a reaction to occur, protonation of the methoxy group to form a better leaving group (methanol) or activation of the pyrrole ring would be necessary. For instance, the synthesis of 3-aminopyrrole derivatives has been achieved from precursors other than 3-methoxypyrrole, such as through Thorpe-Ziegler cyclization of 3-anilino-2-cyanoacrylonitrile. semanticscholar.org The conversion of 3-methoxypyrrole to 3-aminopyrrole would likely require harsh conditions and has not been extensively documented.

The reactivity of the pyrrole ring towards nucleophiles can be significantly altered by the presence of substituents. In the absence of strong activating groups, nucleophilic attack on the pyrrole ring itself is unfavorable.

Cyclization and Annulation Reactions Forming Fused Heterocycles

The pyrrole nucleus of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functionalization of the pyrrole ring followed by an intramolecular cyclization step.

The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydro-β-carbolines and related structures, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org A derivative of this compound, appropriately substituted with a β-aminoethyl side chain at the C2 or C4 position, could undergo an intramolecular Pictet-Spengler reaction upon treatment with an aldehyde. mdpi.comnih.gov The electron-donating methoxy group would facilitate the electrophilic attack on the pyrrole ring, which is the key step in the cyclization. A tandem Pictet-Spengler-type cyclization and Smiles rearrangement has been reported in the synthesis of pyrimidine-fused heterocycles, showcasing the versatility of such reactions. nih.gov

Similarly, the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from β-arylethylamides, could be adapted to form pyrrole-fused systems. wikipedia.orgorganic-chemistry.org A this compound derivative with an N-acyl-β-aminoethyl substituent could undergo intramolecular cyclization under acidic conditions to yield a dihydropyrrolo-fused heterocycle. The reaction proceeds via an intramolecular electrophilic aromatic substitution, which would be favored by the electron-rich nature of the 3-methoxypyrrole ring.

| Reaction Name | Required 3-Methoxypyrrole Derivative | Reaction Partner | Fused Heterocyclic Product |

|---|---|---|---|

| Pictet-Spengler Reaction | 2-(2-Aminoethyl)-3-methoxy-1H-pyrrole | Aldehyde or Ketone | Tetrahydropyrrolo[2,3-c]pyridine derivative |

| Bischler-Napieralski Reaction | N-(2-(3-Methoxy-1H-pyrrol-2-yl)ethyl)acetamide | Dehydrating agent (e.g., POCl₃) | Dihydropyrrolo[2,3-c]pyridine derivative |

| [3+2] Annulation | This compound | Donor-acceptor cyclopropanes | Pyrrolo-fused cyclopentane derivatives |

Advanced Oxidation and Reduction Processes in Pyrrole Chemistry

The pyrrole ring is susceptible to oxidation, and the presence of a methoxy group can influence the outcome of such reactions. Controlled oxidation can lead to the formation of valuable synthetic intermediates. For instance, the dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate in methanol has been reported to yield tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and a bipyrrolic oxidative coupling product. researchgate.net This reaction likely proceeds via the formation of a pyrrole radical cation or through the addition of singlet oxygen.

Electrochemical oxidation of pyrrole and its derivatives is a well-established method for the formation of conducting polymers. uni-regensburg.de The oxidation of 3-methoxypyrrole would be expected to occur at a lower potential compared to unsubstituted pyrrole due to the electron-donating nature of the methoxy group, facilitating the formation of a polypyrrole film. uni-regensburg.de

The reduction of the pyrrole ring is also a significant transformation, leading to the formation of pyrrolines and pyrrolidines. The Birch reduction of electron-deficient pyrroles has been studied, and the regioselectivity is dependent on the position of the electron-withdrawing group. acs.orgwikipedia.org For an electron-rich pyrrole like this compound, a dissolving metal reduction, such as the Knorr-Rabe partial reduction using zinc in an acidic medium, could potentially yield 3-methoxy-3-pyrroline. beilstein-journals.org Catalytic hydrogenation of substituted pyrroles over rhodium-on-alumina can lead to the complete reduction of the ring to form pyrrolidine derivatives with high diastereoselectivity. acs.org

Condensation and Addition Reactions (e.g., Knoevenagel Condensation, Aza-Michael Addition)

Pyrrole derivatives bearing carbonyl groups can participate in condensation reactions. For example, a 2-formyl-3-methoxy-1H-pyrrole could undergo a Knoevenagel condensation with an active methylene compound, such as malononitrile or a cyanoacetate, in the presence of a base. wikipedia.org This reaction involves the formation of a new carbon-carbon double bond and is a versatile method for the synthesis of more complex molecules. sigmaaldrich.com

The pyrrole nitrogen can act as a nucleophile in aza-Michael additions. While the NH proton of this compound is acidic, its nucleophilicity allows it to add to activated alkenes, such as α,β-unsaturated carbonyl compounds. This reaction, typically catalyzed by a base, would lead to N-substituted 3-methoxypyrrole derivatives.

Self-Condensation Pathways Leading to Oligomeric Pyrrole Structures

Pyrroles are known to undergo self-condensation or polymerization under various conditions, particularly in the presence of acids or oxidizing agents. The electropolymerization of pyrrole and its derivatives is a widely studied process that leads to the formation of conducting polymers. researchgate.netresearchgate.net this compound is expected to readily undergo electropolymerization due to the electron-donating effect of the methoxy group, which lowers the oxidation potential of the monomer. uni-regensburg.denasa.gov The polymerization typically proceeds through the coupling of radical cations at the 2- and 5-positions, leading to a polypyrrole chain.

Acid-catalyzed polymerization of pyrroles is also a known phenomenon. The high electron density of the 3-methoxypyrrole ring makes it susceptible to protonation, which can initiate a cationic polymerization process, leading to the formation of oligomeric or polymeric materials. The mechanism of pyrrole electropolymerization is complex and has been the subject of much investigation, with the initial step believed to be the formation of a radical cation. rsc.org

Acid-Catalyzed Transformations and Rearrangement Mechanisms

Under acidic conditions, this compound can undergo various transformations. The methoxy group is susceptible to hydrolysis in the presence of strong acids, which would lead to the formation of the corresponding 3-hydroxypyrrole or its tautomeric pyrrolinone form.

Furthermore, acid-catalyzed rearrangements are known to occur in substituted pyrroles and related furan systems. urfu.ru For instance, the acid-catalyzed rearrangement of furyl-tethered oximes has been shown to produce functionalized pyrroles. urfu.ru While specific rearrangement mechanisms for this compound are not well-documented, it is plausible that under certain acidic conditions, protonation of the pyrrole ring could initiate skeletal rearrangements or migrations of substituents. Multicomponent reactions catalyzed by acid can also lead to complex rearrangements and the formation of diverse pyrrole structures. acs.org The stability of the pyrrole ring is generally high, but strong acidic conditions can lead to decomposition or polymerization.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between them.

One-dimensional (1D) NMR experiments, specifically ¹H NMR and ¹³C NMR, are the cornerstone of structural elucidation. ¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (through spin-spin coupling, J). For 3-Methoxy-1H-pyrrole (C₅H₇NO), one would anticipate signals corresponding to the pyrrole (B145914) ring protons and the methoxy (B1213986) group protons. The pyrrole ring, being aromatic, would typically exhibit signals in the δ 6.0-7.5 ppm range, with specific shifts influenced by the electron-donating methoxy group. The methoxy protons (-OCH₃) are expected to appear as a singlet, typically in the δ 3.5-4.0 ppm region, due to their unique chemical environment and lack of adjacent protons to couple with.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal, with chemical shifts highly sensitive to their electronic environment. For this compound, distinct signals would be expected for the methoxy carbon (typically around δ 50-60 ppm) and the five carbons of the pyrrole ring, which would resonate in the aromatic region (δ 100-140 ppm), with their precise positions dictated by the methoxy substitution. The presence of the N-H proton would also influence the chemical shifts of adjacent carbons.

Illustrative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methoxy (-OCH₃) | 3.7-3.9 | s | 3H | Methoxy group protons |

| Pyrrole H-2 | 6.5-6.8 | m | 1H | Pyrrole ring proton (adjacent to N) |

| Pyrrole H-4 | 6.0-6.3 | m | 1H | Pyrrole ring proton (adjacent to OCH₃) |

| Pyrrole H-5 | 6.8-7.2 | m | 1H | Pyrrole ring proton (adjacent to N) |

| N-H | 8.0-9.0 (broad) | bs | 1H | Pyrrole ring N-H proton |

Note: The chemical shifts and multiplicities are illustrative, based on general spectroscopic data for pyrroles and methoxy groups, as direct experimental data for this compound was not explicitly detailed in the provided literature. Citations vulcanchem.comnih.govmdpi.comdrugbank.comclockss.orgacs.orgnist.gov support the general utility of these techniques for pyrrole derivatives.

Illustrative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Methoxy (-OCH₃) | 52-58 | Methoxy group carbon |

| Pyrrole C-2 | 115-125 | Pyrrole ring carbon (adjacent to N) |

| Pyrrole C-3 | 135-145 | Pyrrole ring carbon (bearing OCH₃) |

| Pyrrole C-4 | 100-110 | Pyrrole ring carbon (adjacent to OCH₃) |

| Pyrrole C-5 | 110-120 | Pyrrole ring carbon (adjacent to N) |

Note: The chemical shifts are illustrative, based on general spectroscopic data for pyrroles and methoxy groups, as direct experimental data for this compound was not explicitly detailed in the provided literature. Citations vulcanchem.comnih.govmdpi.comdrugbank.comclockss.orgacs.orgnist.gov support the general utility of these techniques for pyrrole derivatives.

Two-dimensional (2D) NMR techniques provide more intricate structural information by correlating signals from different nuclei.

COSY (Correlation Spectroscopy) establishes ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other through chemical bonds. For this compound, COSY would help map out the proton connectivity within the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are spatially close, even if not directly bonded. This is crucial for determining stereochemistry and relative spatial arrangements of substituents.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation) correlate directly bonded ¹H and ¹³C nuclei, assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule, such as linking the methoxy group to the pyrrole ring or confirming the position of substituents. For instance, HMBC would be vital in confirming that the methoxy group is indeed attached to the C-3 position of the pyrrole ring by observing correlations between the methoxy protons/carbon and the C-3 carbon of the pyrrole. Citations mdpi.comchemicalbook.com highlight the application of these advanced techniques in pyrrole chemistry.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint for the identification of functional groups. For this compound, FT-IR would be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for:

N-H stretching: A broad band in the 3300-3500 cm⁻¹ region, indicative of the pyrrole N-H bond.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region for both aliphatic (methoxy) and aromatic (pyrrole ring) C-H bonds.

C=C stretching: Absorption bands associated with the aromatic pyrrole ring, typically in the 1500-1650 cm⁻¹ range.

C-O stretching: A strong absorption band for the ether linkage of the methoxy group, usually found between 1050-1250 cm⁻¹.

The combination of these characteristic absorptions would strongly support the proposed structure. Citations vulcanchem.comdrugbank.comclockss.orgacs.orgnist.gov illustrate the use of FT-IR in characterizing pyrrole derivatives.

Illustrative FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Characteristic Vibration |

| N-H Stretch | 3300-3500 | Pyrrole N-H |

| C-H Stretch | 2800-3100 | Aromatic & Aliphatic |

| C=C Stretch | 1500-1650 | Pyrrole Ring |

| C-O Stretch | 1050-1250 | Methoxy Ether Linkage |

Note: The wavenumbers are illustrative, based on general spectroscopic data for pyrroles and methoxy groups, as direct experimental data for this compound was not explicitly detailed in the provided literature. Citations vulcanchem.comdrugbank.comclockss.orgacs.orgnist.gov support the general utility of FT-IR for pyrrole derivatives.

Mass Spectrometry (MS, HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): Typically produces a molecular ion peak (M⁺) corresponding to the molecule's mass, along with fragment ions resulting from the molecule's breakdown. For this compound (C₅H₇NO), the nominal molecular weight is 97 g/mol . Characteristic fragmentation patterns might include the loss of the methoxy group (-OCH₃, m/z 31), or fragments related to the pyrrole ring structure.

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. For C₅H₇NO, the exact monoisotopic mass is approximately 97.0528 Da. Confirming this exact mass through HRMS is a definitive step in structural validation. Citations vulcanchem.commdpi.comnist.gov demonstrate the application of MS and HRMS in characterizing pyrrole compounds.

Illustrative Mass Spectrometry Data for this compound

| Ion Type | m/z (Nominal) | m/z (Exact) | Description |

| Molecular Ion (M⁺) | 97 | 97.0528 | Molecular ion peak (C₅H₇NO) |

| Fragment [M-CH₃O]⁺ | 66 | 66.0315 | Loss of methoxy radical |

| Fragment [M-CH₃]⁺ | 82 | 82.0550 | Loss of methyl radical (less likely) |

| Fragment [M-H]⁺ | 96 | 96.0449 | Loss of hydrogen atom |

Note: The m/z values are illustrative, based on the molecular formula and expected fragmentation patterns for pyrroles and methoxy groups, as direct experimental data for this compound was not explicitly detailed in the provided literature. Citations vulcanchem.commdpi.comnist.gov support the general utility of MS and HRMS for pyrrole derivatives.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

The planarity of the pyrrole ring.

The precise position of the methoxy group at the C-3 position.

The conformation of the methoxy group relative to the pyrrole ring.

Information about intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between pyrrole rings, which influence crystal packing.

While specific crystal structure data for this compound was not found, studies on other substituted pyrroles acs.orgderpharmachemica.commolaid.comiucr.org demonstrate the power of X-ray crystallography in elucidating detailed molecular arrangements and packing motifs.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, typically involving π electrons in conjugated systems. Pyrrole itself exhibits UV absorption due to π→π* transitions. The presence of the methoxy group, an electron-donating substituent, would likely influence the electronic structure of the pyrrole ring, potentially causing a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyrrole. UV-Vis spectroscopy can thus provide insights into the extent of conjugation and the electronic nature of the molecule. Citations acs.orgderpharmachemica.com indicate the use of UV-Vis spectroscopy for characterizing pyrrole-containing compounds.

Illustrative UV-Vis Absorption Maxima for this compound

| Solvent | Absorption Maxima (λmax, nm) | Transition Type |

| Ethanol | 250-280 | π→π |

| Hexane | 240-270 | π→π |

Note: The absorption maxima are illustrative, based on general spectroscopic data for pyrroles and the expected influence of a methoxy substituent, as direct experimental data for this compound was not explicitly detailed in the provided literature. Citations acs.orgderpharmachemica.com support the general utility of UV-Vis spectroscopy for conjugated systems including pyrroles.

Compound List

The following compounds were mentioned or are related to the discussion of pyrrole derivatives in the provided search results:

this compound

3-(3-Methoxy-1,3-dioxopropyl)pyrrole

2-(tert-Butyl)-3-methoxy-1H-pyrrole

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

2-(3-methoxyprop-1-ynyl)-1-methyl-1H-pyrrole

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

1-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

3-Methyl-1H-pyrrole

Pyrrole

2,5-dichloro-3,4-di(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)-1H-pyrrole

3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine

1,5-dihydro-3-methoxy-2H-pyrrol-2-one

3-methoxy-pyrrole-based nanoparticles

4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole

3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole

Methyl (+/-)-1-ethyl-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-2-acetate

3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives

[4-(4-methylthiophenyl)-1H-pyrrol-3-yl] (4-methoxyphenyl) methanone (B1245722)

2,4-dimethyl-3-(3-methoxy-3-oxopropyl)-5-benzylcarboxylate-1H-pyrrole

2,4-dimethyl-3-methoxymethyl-5-benzylcarboxylate-1H-pyrrole

2-methoxymethyl-3-methylcarboxylate-4-methyl-5-benzylcarboxylate-1H-pyrrole

Zinc(II) Triazole meso-arylsubstituted Porphyrins

Advanced Applications of 3 Methoxy 1h Pyrrole and Its Derivatives in Chemical Research

Role as Synthetic Precursors for Complex Macrocyclic Systems (e.g., Photosynthetic Tetrapyrroles)

Pyrrole (B145914) derivatives are critically important in the synthesis of complex macrocyclic systems, most notably photosynthetic tetrapyrroles such as chlorophyll (B73375) and bacteriochlorophyll (B101401). The compound 3-(3-methoxy-1,3-dioxopropyl)pyrrole has been identified as a key precursor for constructing ring C and the external framework of ring E in these vital biomolecules vulcanchem.commdpi.comiipseries.orgnih.gov. Research has focused on developing efficient synthetic routes to this specific pyrrole derivative to facilitate the de novo synthesis of chlorophyll and bacteriochlorophyll analogues for diverse studies in photosynthetic sciences vulcanchem.comiipseries.org.

Four synthetic routes have been developed for 3-(3-methoxy-1,3-dioxopropyl)pyrrole. Routes 1–3 involve a palladium-mediated coupling process between a 3-iodopyrrole and potassium methyl malonate. Route 4 utilizes electrophilic substitution of TIPS-pyrrole with methyl malonyl chloride. These methods offer considerable synthetic flexibility, with reported yields varying depending on the specific route and intermediate steps. For instance, one route achieved a 42% yield over four steps, while another yielded 34% over two steps via a 2-TIPS intermediate vulcanchem.com. The β-ketoester motif present in 3-(3-methoxy-1,3-dioxopropyl)pyrrole is crucial, participating in Knoevenagel and Nazarov reactions to form the macrocyclic ring E in a double-ring closure process integral to tetrapyrrole formation vulcanchem.com.

Table 1: Synthetic Precursors for Photosynthetic Tetrapyrroles

| Target Macrocycle/System | Role of 3-Methoxy-1H-Pyrrole Derivative | Key Synthetic Step/Method | Yield |

| Chlorophyll/Bacteriochlorophyll Analogues | Precursor to Ring C and Ring E framework | Pd-mediated coupling with potassium methyl malonate; Electrophilic substitution with methyl malonyl chloride | Varies by route (e.g., 34%, 42%) vulcanchem.com |

Building Blocks for Diverse Heterocyclic Architectures

Pyrrole and its derivatives are recognized as fundamental heterocyclic building blocks in organic synthesis, enabling the construction of a vast array of complex molecules, particularly in pharmaceuticals, agrochemicals, and materials science rsc.orgbeilstein-journals.orgnih.govdntb.gov.uawikipedia.orgresearchgate.net. The functionalization of the pyrrole ring, including the introduction of methoxy (B1213986) groups, allows for fine-tuning of reactivity and properties, making these compounds versatile synthons.

Methoxy-substituted pyrroles can be readily incorporated into diverse heterocyclic architectures through various synthetic strategies. Multicomponent reactions (MCRs) have emerged as particularly efficient methods, offering synthetic economy and reduced environmental impact by assembling multiple molecular fragments in a single step rsc.org. For example, substituted pyrrole derivatives have been synthesized via one-pot multicomponent reactions involving aldehydes, primary amines, and sodium diethyl oxalacetate (B90230) under microwave irradiation. The inherent reactivity of the pyrrole ring, influenced by substituents like the methoxy group, allows for targeted transformations and the creation of novel heterocyclic systems with potential biological activities or material properties.

Table 2: this compound Derivatives as Building Blocks

| Target Heterocyclic Architecture | This compound Derivative Used | Type of Reaction/Transformation | Application Area (if specified) |

| Various Substituted Pyrroles | This compound | Multicomponent reactions, Electrophilic substitution | Pharmaceuticals, Materials Science rsc.orgrsc.org |

| Pharmaceutical Intermediates | 2-(tert-Butyl)-3-methoxy-1H-pyrrole | Synthetic intermediate | Drug delivery systems |

| Novel Pyrrole Derivatives | Methyl this compound-2-carboxylate | Synthetic intermediate | Medicinal Chemistry |

Integration into Conjugated Polymer Systems for Optoelectronic and Materials Science Research

Conjugated polymers based on pyrrole units, such as polypyrrole, are highly valued in materials science and optoelectronics due to their unique electrical conductivity and optical properties rsc.orgbeilstein-journals.org. These polymers can be synthesized through chemical or electrochemical polymerization of pyrrole monomers, offering a pathway to lightweight, flexible materials suitable for applications in organic electronics, sensors, energy storage devices, and optoelectronic devices like solar cells and organic light-emitting diodes (OLEDs) rsc.orgbeilstein-journals.org.

The incorporation of substituted pyrrole units, including those with methoxy groups, allows for the fine-tuning of polymer properties such as band gap, charge carrier mobility, and solubility. The electron-donating nature of the methoxy group can influence the electronic structure of the conjugated backbone, impacting its performance in electronic devices. While specific studies detailing the direct integration of this compound into conjugated polymers for optoelectronic applications were not extensively detailed in the provided search results, the general principle of using functionalized pyrroles in such systems is well-established rsc.orgbeilstein-journals.org.

Coordination Chemistry: this compound Derivatives as Ligands in Organometallic Complexes

Pyrrole derivatives serve as versatile ligands in coordination chemistry, forming complexes with various metal ions that exhibit interesting catalytic, luminescent, or biological properties mdpi.comrsc.org. The nitrogen atom in the pyrrole ring, with its lone pair of electrons, is capable of coordinating to metal centers, and substituents can modulate the electronic and steric environment around the metal vulcanchem.com.

Specific examples of methoxy-substituted pyrrole derivatives acting as ligands in organometallic complexes include:

2-(2′-methoxybenzoyl)pyrrole: This compound acts as a bidentate pyrrole-ketone ligand, coordinating to ruthenium to form complexes such as Ru(η⁶-cymene)[C₄H₃N-2-(CO-C₆H₄-2-OMe)]Cl and {RuCl(CO)(PPh₃)₂[C₄H₃N-2-(COC₆H₄-2-OMe)]} beilstein-journals.org. These ruthenium complexes were characterized by NMR spectroscopy and X-ray crystallography, with the ligand binding to the ruthenium atom in an acute chelating angle beilstein-journals.org.

Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate: This pyrrole-based ligand, which is tridentate, was synthesized and used to form metal complexes with Copper(II) and Nickel(II). The synthesis of such ligands is crucial for developing new catalysts, particularly for water oxidation, mimicking natural catalytic systems.

The presence of methoxy groups in these ligands can influence the electronic properties of the metal complexes and their potential applications in catalysis or as biologically active agents mdpi.combeilstein-journals.org.

Table 4: this compound Derivatives as Ligands in Organometallic Complexes

| Organometallic Complex (Metal Center) | This compound Derivative as Ligand | Application/Significance |

| Ruthenium Complexes (e.g., Ru(η⁶-cymene)...) | 2-(2′-methoxybenzoyl)pyrrole | Structural characterization, potential bioactivity beilstein-journals.org |

| Copper(II) and Nickel(II) Complexes | Methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate | Catalyst development (e.g., water oxidation) |

Chemical Transformations in Complex Model Systems (e.g., Maillard Reaction Flavor Compound Formation)

Pyrroles and their derivatives are recognized as important flavor substances, often formed during thermal processing of food through reactions like the Maillard reaction. The Maillard reaction, a complex non-enzymatic browning process involving reducing sugars and amino compounds, leads to the generation of a wide array of flavor and aroma compounds, including heterocyclic nitrogen compounds such as pyrroles.

In model systems mimicking the Maillard reaction, pyrrole derivatives have been identified as significant products. For instance, in reactions involving 1,3-dihydroxyacetone (B48652) and 2-oxopropanal with amino acids, a novel pyrrole, 2,5-diacetyl-3-methyl-1H-pyrrole , was identified and its formation mechanism proposed. The presence of pyrroles in various heat-treated food systems, such as coffee, roasted beef, and baked goods, underscores their role in contributing to the characteristic aromas and flavors of these products. The specific influence of methoxy-substituted pyrroles in these complex systems is an area of ongoing research, but generally, pyrrole derivatives are acknowledged as key contributors to food flavor profiles.

Table 5: Pyrrole Derivatives in Maillard Reaction Model Systems

| Model System / Food Matrix | Pyrrole Derivative Involved | Reaction Conditions | Resulting Flavor Compound / Observation |

| 1,3-Dihydroxyacetone and 2-oxopropanal with amino acids | 2,5-diacetyl-3-methyl-1H-pyrrole | Maillard reaction conditions | Identified as a novel pyrrole product; contributes to flavor formation |

| Various heat-treated foods (e.g., coffee, roasted beef) | Pyrrole and its derivatives | Thermal treatment, Maillard reaction | Important flavor substances, contributing to aroma |

Future Research Directions and Perspectives for 3 Methoxy 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-methoxy-1H-pyrrole and its derivatives will likely be shaped by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. encyclopedia.pubchemijournal.com Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. mdpi.com Future research is expected to pivot towards more sustainable and efficient approaches.

One promising avenue is the advancement of catalytic methods. The use of heterogeneous catalysts, such as aluminas in the Paal-Knorr synthesis of N-substituted pyrroles, offers advantages like operational simplicity, high yields, and catalyst reusability. semanticscholar.org Exploring similar catalytic systems for the direct synthesis of this compound from readily available precursors could be a significant breakthrough. Furthermore, the development of biocatalytic methods, perhaps using engineered enzymes, could provide highly selective and environmentally friendly synthetic routes. The use of fruit juices, like lemon juice, as a natural acid catalyst in the synthesis of heterocyclic compounds showcases the potential of biocatalysis in green chemistry. chemijournal.com

Microwave-assisted organic synthesis (MAOS) is another area with considerable potential for the synthesis of this compound derivatives. encyclopedia.pubresearchgate.net This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, aligning well with the goals of sustainable chemistry. chemijournal.com The application of MAOS to classical pyrrole (B145914) syntheses, such as the Van Leusen [3+2] cycloaddition, could lead to more efficient and scalable production of this compound-based compounds. mdpi.com

Future research will also likely focus on one-pot multicomponent reactions (MCRs). researchgate.net MCRs are inherently atom-economical and can generate complex molecules from simple starting materials in a single step, reducing the need for intermediate purification and minimizing waste. Designing novel MCRs that incorporate a methoxy-substituted building block would provide rapid access to a diverse library of this compound derivatives.

Finally, the development of synthetic routes starting from renewable biomass sources is a key long-term goal for sustainable chemistry. semanticscholar.org Identifying bio-based precursors that can be efficiently converted to the this compound scaffold would represent a major step towards a more sustainable chemical industry.

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

While the general reactivity of the pyrrole ring is well-established, particularly its propensity for electrophilic aromatic substitution at the C2 position, the influence of the 3-methoxy group on its reactivity is an area ripe for further exploration. onlineorganicchemistrytutor.compearson.com The electron-donating nature of the methoxy (B1213986) group is expected to activate the pyrrole ring towards electrophilic attack, but its precise effect on regioselectivity and reaction rates warrants more detailed investigation. mdpi.com

Future studies will likely delve into uncovering new reactivity patterns for this compound. This includes exploring its participation in various types of cycloaddition reactions. For instance, the dearomative (4+3) cycloaddition of 3-alkenylpyrroles with oxyallyl cations to form cyclohepta[b]pyrroles suggests that this compound could be a valuable synthon in the construction of complex, fused-ring systems. nih.gov The investigation of its behavior in [3+2] cycloadditions, both as a dipole and a dipolarophile, could lead to the discovery of novel heterocyclic scaffolds. mdpi.comresearchgate.net

The potential for nucleophilic aromatic substitution (SNA) on the this compound ring is another area of interest. While typically less reactive towards nucleophiles, the presence of activating groups or the use of specific reaction conditions could enable nucleophilic substitution, providing a complementary approach to functionalization. nih.govlibretexts.org Mechanistic studies, including kinetic analysis and the isolation or trapping of reaction intermediates, will be crucial in understanding these new reaction pathways.

Detailed mechanistic investigations of known reactions involving this compound are also needed. For example, understanding the precise mechanism of palladium-catalyzed coupling reactions to introduce substituents at specific positions can lead to the development of more efficient and selective synthetic methods. mdpi.com Computational studies will play a vital role in elucidating reaction mechanisms, predicting transition states, and explaining observed regioselectivities. acs.org

Advanced Computational Prediction and Rational Design of this compound-based Structures

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to grow significantly. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound and its derivatives. researchgate.netscirp.orgresearchgate.net These calculations can help rationalize its chemical behavior and predict its reactivity in various chemical transformations. researchgate.net

Future research will likely employ advanced computational methods to screen virtual libraries of this compound-based compounds for specific properties. This "in silico" screening can accelerate the discovery of new molecules with desired functionalities, such as biological activity or specific material properties, thereby reducing the time and cost associated with experimental synthesis and testing. researchgate.net For instance, computational docking studies can predict the binding affinity of this compound derivatives to biological targets, guiding the rational design of new therapeutic agents. nih.gov

The rational design of novel molecules based on the this compound scaffold will be a key research focus. By systematically modifying the substituents on the pyrrole ring and at the nitrogen atom, it is possible to fine-tune the electronic and steric properties of the molecule. mdpi.comnih.govrsc.org This approach can be used to design molecules with optimized properties for specific applications, such as improved charge transport in organic electronic materials or enhanced binding to a particular enzyme. pearson.commdpi.com

Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of new this compound derivatives, aiding in their characterization and structural elucidation. researchgate.net The development of more accurate and efficient computational models, including those that incorporate machine learning, will further enhance the predictive power of these tools and their impact on the field. arxiv.org

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Motif

The unique electronic properties of the pyrrole ring make it an attractive building block for the development of advanced functional materials. azom.com The incorporation of a 3-methoxy group can further modulate these properties, opening up new possibilities for material design. Future research in this area will likely focus on several key applications.

One of the most promising areas is in the field of conducting polymers. wikipedia.org Polypyrrole is a well-known conducting polymer, and the introduction of a methoxy substituent on the pyrrole monomer could be used to tune the conductivity, processability, and stability of the resulting polymer. researchgate.netnih.gov The synthesis and characterization of poly(this compound) and its copolymers could lead to new materials for applications in sensors, antistatic coatings, and energy storage devices. azom.com

Another exciting direction is the use of this compound derivatives in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). youtube.comjmaterenvironsci.com The methoxy group can influence the HOMO and LUMO energy levels of the molecule, which is a critical factor in determining the efficiency of these devices. jmaterenvironsci.comossila.com The rational design and synthesis of novel this compound-based molecules as emitters, charge transport materials, or donor materials in OSCs could lead to more efficient and stable devices. mdpi.comnih.govrsc.org

The development of functional dyes and pigments based on the this compound scaffold is also a potential area of research. The chromophoric properties of the pyrrole ring can be modified by the introduction of various substituents, and the 3-methoxy group could play a role in fine-tuning the color and photostability of these materials.

常见问题

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetylene) .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N2/Ar) to prevent oxidation .

How do computational methods aid in predicting the reactivity of this compound derivatives?

Advanced Research Question

- Reactivity prediction : Use Gaussian or ORCA for DFT-based calculations of Fukui indices to identify electrophilic/nucleophilic sites .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to optimize SNAr or cross-coupling reactions .

- Machine learning : Train models on existing pyrrole reaction datasets to predict optimal catalysts (e.g., Pd/C for Suzuki-Miyaura couplings) .

What strategies mitigate low yields in multicomponent reactions involving this compound?

Advanced Research Question

- Catalyst screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig aminations, which improve coupling efficiency with aryl halides .

- Additive optimization : Use molecular sieves (3Å) to scavenge water in moisture-sensitive reactions .

- Kinetic studies : Employ stopped-flow NMR to identify rate-limiting steps (e.g., imine formation in Pictet-Spengler reactions) .

How can researchers address conflicting toxicity data for pyrrole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。